3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disu lphonatocuprate (sodium salt)
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Overview
Description
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) is a complex organic compound that belongs to the class of azo dyes. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics. The presence of multiple functional groups, including amino, chloro, hydroxy, and sulpho groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) involves several steps:
Formation of the Triazine Ring: The initial step involves the formation of the triazine ring by reacting cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The triazine derivative is then subjected to an azo coupling reaction with naphthol derivatives.
Sulphonation: The resulting azo compound is further sulphonated to introduce sulpho groups, enhancing its solubility and dyeing properties.
Complexation with Copper: Finally, the sulphonated azo compound is complexed with copper ions to form the desired cuprate complex.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reactions are carried out in reactors equipped with temperature and pH control systems. The use of continuous flow reactors is also common to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Nucleophiles: Ammonia, primary and secondary amines, hydroxide ions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various triazine derivatives with different substituents.
Scientific Research Applications
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions involving triazine derivatives.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions, particularly copper. The presence of multiple functional groups allows it to interact with various molecular targets, including enzymes and proteins. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-4-hydroxy-3-(2-sulphophenylazo)naphthalene-2,7-disulphonic acid: Similar structure but lacks the copper complexation.
2-Amino-4,6-dichloro-1,3,5-triazine: A simpler triazine derivative with different reactivity and applications.
Uniqueness
The uniqueness of 3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) lies in its complex structure, which combines the properties of triazine, azo, and sulpho groups, along with copper complexation. This combination imparts unique chemical and physical properties, making it highly valuable in various applications.
Properties
Molecular Formula |
C23H12ClCuN7Na4O14S4 |
---|---|
Molecular Weight |
929.6 g/mol |
IUPAC Name |
tetrasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-hydroxy-4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate;copper |
InChI |
InChI=1S/C23H16ClN7O14S4.Cu.4Na/c24-21-27-22(25)29-23(28-21)26-11-6-9(46(34,35)36)4-8-5-15(49(43,44)45)18(20(33)16(8)11)31-30-12-7-14(48(40,41)42)10-2-1-3-13(47(37,38)39)17(10)19(12)32;;;;;/h1-7,32-33H,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H3,25,26,27,28,29);;;;;/q;;4*+1/p-4 |
InChI Key |
BZDPMNMLCLKSIT-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)N)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu] |
Origin of Product |
United States |
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